

INX-315: A Potent and Selective Chemical Probe for CDK2/Cyclin A

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Compound of Interest

Compound Name: Cdk-IN-15

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, is a critical regulator of cell cycle progression, particularly the G1/S transition and S-phase completion. Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. The development of selective chemical probes is paramount to dissecting the precise roles of CDK2 in normal and pathological states. This technical guide provides a comprehensive overview of INX-315, a novel, potent, and highly selective inhibitor of CDK2, establishing it as a valuable chemical probe for studying CDK2/Cyclin A biology.

Biochemical and Cellular Activity of INX-315

INX-315 demonstrates exceptional potency against CDK2 in both biochemical and cellular assays. Its high degree of selectivity against other cyclin-dependent kinases, particularly the closely related CDK1, makes it a superior tool for targeted CDK2 investigation.

Table 1: Biochemical Potency of INX-315 against a Panel of Cyclin-Dependent Kinases

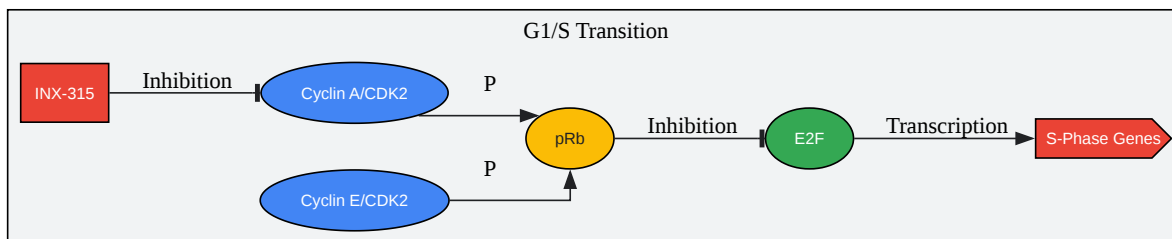
Kinase Complex	Biochemical IC50 (nM)
CDK2/Cyclin E	0.6[1][2]
CDK2/Cyclin A	2.4[1]
CDK1/Cyclin B	30[1]
CDK4/Cyclin D1	133[1]
CDK6/Cyclin D3	338[1]
CDK9/Cyclin T	73[1]

Table 2: Intracellular Target Engagement of INX-315 using NanoBRET Assay

Kinase Complex	Intracellular IC50 (nM)
CDK2/Cyclin E1	2.3[3]
CDK2/Cyclin A1	71.3[3]
CDK1/Cyclin B1	374[3]
CDK9/Cyclin T1	2950[3]

Mechanism of Action: Inhibition of the CDK2/Cyclin A-Rb-E2F Signaling Pathway

INX-315 exerts its effects by directly inhibiting the kinase activity of the CDK2/Cyclin A complex. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby repressing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to a G1 cell cycle arrest.



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Figure 1: Simplified signaling pathway of CDK2/Cyclin A inhibition by INX-315.

Experimental Protocols

Biochemical Kinase Assay (Nanosyn)

This protocol outlines a general procedure for determining the biochemical IC₅₀ of INX-315 against various CDK complexes.

Materials:

- Purified recombinant CDK/Cyclin complexes
- INX-315
- ATP
- Substrate peptide (e.g., a derivative of histone H1)
- Kinase buffer
- 384-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of INX-315 in DMSO.
- In a 384-well plate, add the kinase, substrate peptide, and INX-315 (or DMSO for control) in kinase buffer.
- Initiate the reaction by adding ATP. The final concentration of ATP should be at or near the K_m for each specific kinase.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioactivity).
- Calculate the percent inhibition for each concentration of INX-315 and determine the IC_{50} value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

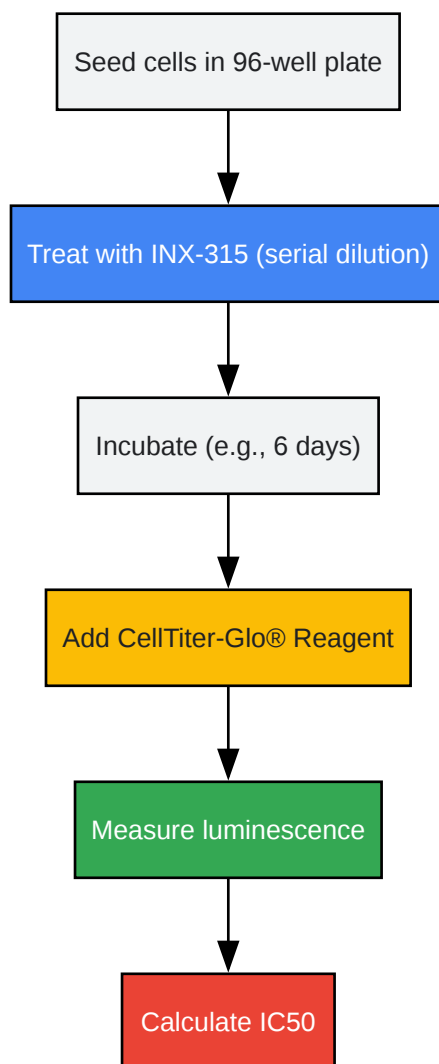
Materials:

- Cancer cell lines (e.g., OVCAR3, MKN1)
- INX-315
- Complete cell culture medium
- 96-well opaque plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Seed cells in a 96-well opaque plate at a predetermined optimal density and allow them to adhere overnight.

- Treat the cells with a serial dilution of INX-315 (and a vehicle control) and incubate for a specified period (e.g., 6 days).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.



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Figure 2: Experimental workflow for the CellTiter-Glo® cell proliferation assay.

Western Blot Analysis of pRb and Cyclin A2

This method is used to assess the phosphorylation status of Rb and the expression levels of Cyclin A2 following treatment with INX-315.

Materials:

- Cancer cell lines
- INX-315

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-pRb (Ser807/811), anti-Rb, anti-Cyclin A2, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with INX-315 at various concentrations for a specified time (e.g., 24 hours).[4]
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., β -actin).

In Vivo Xenograft Studies

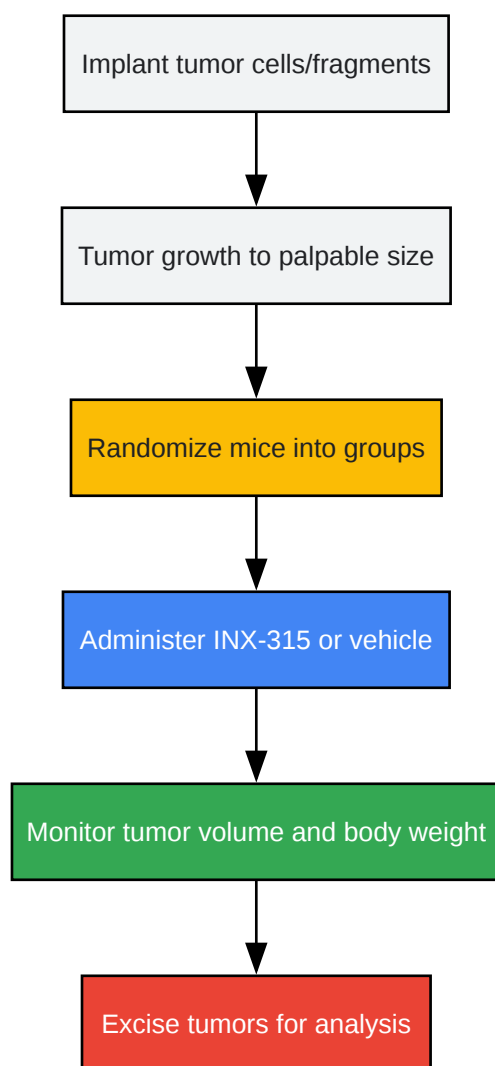
This protocol provides a general framework for evaluating the anti-tumor efficacy of INX-315 in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.

Materials:

- Immunocompromised mice (e.g., NSG mice)
- Cancer cells or patient-derived tumor fragments
- INX-315 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Implant cancer cells or tumor fragments subcutaneously into the flanks of the mice.
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer INX-315 (e.g., 100 mg/kg, orally, once daily) and vehicle control for a specified duration.[5]
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Analyze the tumor growth inhibition to determine the in vivo efficacy of INX-315.



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Figure 3: General workflow for an in vivo xenograft study.

Conclusion

INX-315 is a highly potent and selective chemical probe for CDK2. Its robust activity in both biochemical and cellular settings, coupled with its demonstrated in vivo efficacy, makes it an invaluable tool for elucidating the complex roles of the CDK2/Cyclin A signaling axis in health and disease. The detailed protocols provided in this guide will enable researchers to effectively utilize INX-315 to advance our understanding of cell cycle control and develop novel therapeutic strategies for cancer and other proliferative disorders.

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